4-Fluorobenzotrifluoride

Catalog No.
S773470
CAS No.
402-44-8
M.F
C7H4F4
M. Wt
164.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzotrifluoride

CAS Number

402-44-8

Product Name

4-Fluorobenzotrifluoride

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene

Molecular Formula

C7H4F4

Molecular Weight

164.1 g/mol

InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F

The exact mass of the compound 4-Fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzotrifluoride is a highly activated, electron-deficient aryl fluoride characterized by a boiling point of 102–105 °C and a density of 1.293 g/mL . In industrial and laboratory procurement, it is primarily sourced as a premium electrophilic building block for nucleophilic aromatic substitution (SNAr) reactions. The synergistic presence of a fluorine leaving group and a strongly electron-withdrawing para-trifluoromethyl (-CF3) group makes this compound exceptionally reactive toward nucleophiles such as alkoxides and amines. It is a critical precursor in the synthesis of active pharmaceutical ingredients (e.g., fluoxetine), agrochemicals, and high-performance fluorinated poly(arylene ether)s, where high conversion rates and minimal side reactions are paramount [1].

Attempting to substitute 4-fluorobenzotrifluoride with cheaper analogs like 4-chlorobenzotrifluoride (4-CBTF) or unactivated fluorobenzene fundamentally compromises SNAr reaction kinetics. While 4-CBTF shares the activating -CF3 group, the chloride ion is a vastly inferior leaving group compared to fluoride in SNAr pathways, necessitating harsher basic conditions and prolonged heating that can degrade sensitive pharmaceutical intermediates and increase impurity loads [1]. Conversely, using unactivated fluorobenzene completely halts the reaction, as it lacks the electron-withdrawing -CF3 group required to stabilize the intermediate Meisenheimer complex [2]. Consequently, substituting 4-fluorobenzotrifluoride leads to incomplete conversions, elevated process impurities, and unviable polymerization yields.

Leaving Group Superiority in Pharmaceutical Synthesis

In base-mediated etherification workflows, such as the synthesis of fluoxetine, the choice of halogen leaving group dictates the impurity profile and yield. 4-Fluorobenzotrifluoride leverages the high electronegativity of fluorine, which accelerates the rate-determining step of SNAr (formation of the Meisenheimer complex). Compared to 4-chlorobenzotrifluoride, the fluoro-analog reacts significantly faster, allowing for milder reaction temperatures and achieving >90% yields while minimizing the formation of process-related impurities [1].

Evidence DimensionSNAr Reactivity and Yield
Target Compound Data4-Fluorobenzotrifluoride (High yield, mild conditions, minimal impurities)
Comparator Or Baseline4-Chlorobenzotrifluoride (Slower kinetics, requires harsher conditions, higher impurity load)
Quantified DifferenceFluoride is a vastly superior leaving group in SNAr, enabling near-quantitative yields under conditions where the chloro-analog struggles with incomplete conversion.
ConditionsBase-mediated nucleophilic aromatic substitution with alkoxides.

Procuring the fluoro-analog reduces energy costs during scale-up and prevents the degradation of sensitive intermediates by allowing milder reaction conditions.

Aromatic Ring Activation and Substituent Effects

The viability of C-F bond cleavage in etherification reactions is heavily dependent on the electronic nature of the aromatic ring. 4-Fluorobenzotrifluoride is strongly activated by the para-CF3 group, which withdraws electron density and stabilizes nucleophilic attack. In standardized etherification protocols, 4-fluorobenzotrifluoride efficiently yields the corresponding aryl ethers (e.g., >72% yield). In stark contrast, unactivated or electron-rich fluoroarenes fail to react efficiently under identical mild conditions, demonstrating the critical activating role of the -CF3 group [1].

Evidence DimensionAromatic C-F Bond Cleavage Yield
Target Compound Data4-Fluorobenzotrifluoride (Efficient conversion, >72% yield)
Comparator Or BaselineUnactivated Fluoroarenes (Sluggish or 0% conversion under mild conditions)
Quantified DifferenceThe para-CF3 group shifts the reaction from non-viable to highly efficient, enabling rapid nucleophilic attack.
ConditionsEtherification via C-F bond cleavage in polar aprotic environments.

Buyers must select this specific CF3-substituted compound to ensure SNAr reactions proceed without requiring extreme, specialized catalysts.

Monomer Efficiency for High-Performance Polymers

In materials science, 4-fluorobenzotrifluoride is utilized to synthesize bespoke diamine or biphenyl monomers for polycondensation. The high reactivity of the C-F bond ensures that step-growth polymerization reaches the high conversions necessary for large molecular weights. Polymers derived from these fluorinated precursors exhibit significantly enhanced properties, including high glass transition temperatures (Tg) and excellent optical transparency (lack of UV absorption in the visible region), compared to non-fluorinated baselines [1].

Evidence DimensionPolymerization Conversion and Material Tg
Target Compound Data4-Fluorobenzotrifluoride-derived monomers (High conversion, high Tg, optically transparent)
Comparator Or BaselineNon-fluorinated or chloro-analog monomers (Lower Tg, potential visible light absorption)
Quantified DifferenceIncorporation of pendant -CF3 groups via this specific precursor increases polymer free volume and thermal stability while ensuring complete monomer conversion.
ConditionsNucleophilic aromatic substitution polycondensation.

Essential for industrial buyers manufacturing advanced membranes, aerospace composites, or transparent optical films requiring defect-free polymer backbones.

Active Pharmaceutical Ingredient (API) Synthesis

Ideal for the commercial-scale synthesis of fluoxetine and related diaryl ether pharmaceuticals, where its superior SNAr leaving-group kinetics allow for milder conditions and lower impurity profiles compared to chlorinated analogs [1].

High-Performance Fluorinated Polymers

The precursor of choice for synthesizing bis(trifluoromethylphenoxy) monomers used in poly(arylene ether)s and polyimides. The resulting polymers benefit from high Tg, low dielectric constants, and optical transparency [2].

Agrochemical Intermediate Manufacturing

Selected for the synthesis of complex fluorinated herbicides and pesticides where the precise para-positioning of the -CF3 group is required for target receptor binding and metabolic stability [1].

XLogP3

3.3

Boiling Point

103.5 °C

Melting Point

-41.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

402-44-8

Wikipedia

4-Fluorobenzotrifluoride

General Manufacturing Information

Benzene, 1-fluoro-4-(trifluoromethyl)-: INACTIVE

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